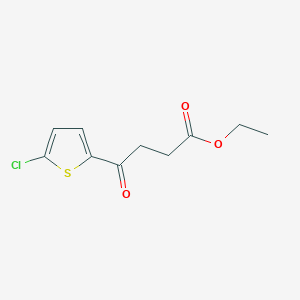

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound would first be described in terms of its molecular formula, structure, and weight. The presence of functional groups and their positions would be identified.

Synthesis Analysis

The methods used to synthesize the compound would be detailed. This could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure of the compound.Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds under various conditions.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and stability would be determined.Wissenschaftliche Forschungsanwendungen

Biocatalysis and Enzyme Engineering Research by Ye et al. (2010) demonstrated the biocatalysis of ethyl 4-chloro-3-oxobutanoate (a compound structurally related to Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate) to its hydroxy derivative using Escherichia coli co-expressing specific genes. This process achieved high efficiency and enantiomeric excess, indicating its potential in producing chiral intermediates for pharmaceuticals. Similarly, Kizaki et al. (2001) explored the asymmetric reduction of the same compound using E. coli cells with specific gene expressions, achieving high molar yields and optical purity.

Chemical Synthesis and Reactions The compound has been used in various chemical syntheses and reactions. For instance, Kiyani and Ghorbani (2015) conducted a multi-component reaction using ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate in aqueous medium, leading to high yields of specific compounds. Furthermore, Mabkhot et al. (2020) synthesized a novel bis(2-thienyl)disulfide derivative using ethyl 3-oxobutanoate and other reactants, highlighting the versatility of such compounds in organic synthesis.

Safety And Hazards

The compound’s toxicity and any safety hazards associated with its use would be evaluated.

Zukünftige Richtungen

Based on the results of these analyses, scientists might propose future research directions. This could involve further studies on the compound’s properties, potential uses, or methods to improve its synthesis.

Eigenschaften

IUPAC Name |

ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-2-14-10(13)6-3-7(12)8-4-5-9(11)15-8/h4-5H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTDCLHXLRTBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645854 |

Source

|

| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate | |

CAS RN |

473694-31-4 |

Source

|

| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.